molecular formula C18H16N4O2 B5562179 N'-(3-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

N'-(3-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B5562179
M. Wt: 320.3 g/mol
InChI Key: TUTACTLUOAAGAK-YBFXNURJSA-N
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Description

Synthesis Analysis

The synthesis of similar Schiff base compounds involves the reaction of hydrazides with aldehydes or ketones in the presence of an acid catalyst, typically under reflux conditions. For instance, compounds like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and characterized using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction, confirming the (E)-configuration of the hydrazonoic group (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of Schiff bases can be determined using spectroscopic techniques and single-crystal X-ray diffraction. These analyses reveal the geometry, bond lengths, and angles, providing insight into the compound's electronic structure. Theoretical calculations, such as DFT, can further predict molecular properties and reactivity (Karrouchi et al., 2021).

Chemical Reactions and Properties

Schiff bases typically undergo nucleophilic addition reactions at the carbonyl carbon and can form complexes with various metals. These reactions are crucial for their application in catalysis and coordination chemistry. The presence of functional groups like hydroxy or methoxy groups can influence the compound's reactivity and interaction with metal ions.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be determined through experimental methods. The solubility of Schiff bases in different solvents can vary significantly, affecting their applications in synthesis and catalysis.

Chemical Properties Analysis

The chemical properties of Schiff bases, including acidity, basicity, and redox behavior, are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can significantly affect these properties, altering the compound's reactivity and stability.

Scientific Research Applications

Synthesis and Structural Studies

N'-(3-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide and its derivatives have been synthesized and characterized in various studies. For instance, Karrouchi et al. (2021) synthesized a similar compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, and characterized it using FT-IR, NMR, and ESI-MS spectroscopic methods. They confirmed the (E)-configuration of the hydrazonoic group via X-ray diffraction and conducted theoretical structures optimization in both gas phase and aqueous solution (Karrouchi et al., 2021).

Molecular Docking and Potential as Anti-diabetic Agent

The compound and its derivatives have also been studied in the context of molecular docking. The study by Karrouchi et al. revealed through docking results that the compound can be designed as a potential anti-diabetic agent. This suggests its potential use in the development of new therapeutics for diabetes (Karrouchi et al., 2021).

Antioxidant and Anti-inflammatory Properties

In another study, Mahajan et al. (2016) synthesized derivatives of a similar compound and evaluated them for their antioxidant and anti-inflammatory activities. Some compounds showed significant activities, suggesting the potential use of these derivatives in therapeutic applications for conditions involving oxidative stress and inflammation (Mahajan et al., 2016).

Antimicrobial Activity

Several studies have also explored the antimicrobial potential of derivatives of N'-(3-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. For example, the study by Abdel-Aziz et al. (2009) involved the synthesis of novel compounds that exhibited significant antimicrobial activity against various fungal and bacterial species (Abdel-Aziz et al., 2009).

Corrosion Protection Behavior

Paul et al. (2020) investigated the corrosion protection behavior of synthesized derivatives in an HCl solution. Their study showed that these compounds could effectively protect mild steel against corrosion, suggesting their application in industrial settings (Paul et al., 2020).

properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-5-7-14(8-6-12)16-10-17(21-20-16)18(24)22-19-11-13-3-2-4-15(23)9-13/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTACTLUOAAGAK-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

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